molecular formula C17H19ClN2O4S B4673905 N~2~-(4-chlorobenzyl)-N~1~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-(4-chlorobenzyl)-N~1~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B4673905
M. Wt: 382.9 g/mol
InChI Key: WWUXVAFVEWLPMN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate precursors for the benzyl, methoxyphenyl, and methylsulfonyl groups. The exact synthesis pathway would depend on the specific reactions used to introduce these groups .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent atoms and the bonds between them. The presence of the benzyl, methoxyphenyl, and methylsulfonyl groups would likely confer significant steric and electronic effects, influencing the compound’s reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence and position of its functional groups. For example, the benzyl and methoxyphenyl groups could potentially undergo electrophilic aromatic substitution reactions, while the methylsulfonyl group could participate in a variety of reactions, including those involving nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of the polar sulfonyl and amide groups could enhance its solubility in polar solvents .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

N~2~-(4-chlorobenzyl)-N~1~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide: can be utilized in Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for forming carbon-carbon bonds, which is a fundamental step in the synthesis of various complex organic compounds. The compound may act as a precursor or an intermediate in the coupling process, where its methoxyphenyl moiety could potentially undergo palladium-catalyzed cross-coupling with other boronic acids .

Development of Boron Reagents

The compound’s structural components, particularly the methoxyphenyl group, are relevant to the development of boron reagents. These reagents are crucial for various organic transformations, including the aforementioned Suzuki-Miyaura coupling. The compound’s synthesis and functionalization could lead to new boron reagents with tailored properties for specific applications .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential uses or biological activity .

properties

IUPAC Name

2-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O4S/c1-24-16-6-4-3-5-15(16)19-17(21)12-20(25(2,22)23)11-13-7-9-14(18)10-8-13/h3-10H,11-12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUXVAFVEWLPMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{N-[(4-Chlorophenyl)methyl]methanesulfonamido}-N-(2-methoxyphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-(4-chlorobenzyl)-N~1~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
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N~2~-(4-chlorobenzyl)-N~1~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

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